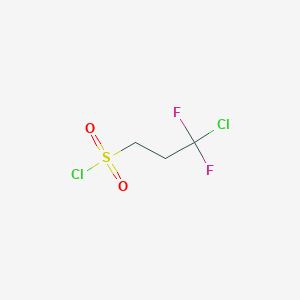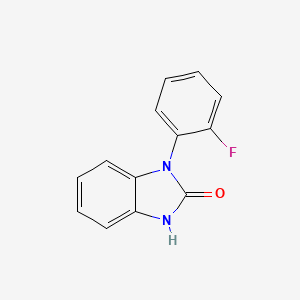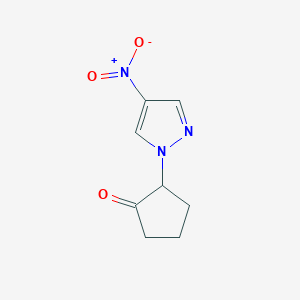
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” is a compound that contains a cyclopentanone, which is a type of ketone, and a nitropyrazole group. Cyclopentanone is a colorless liquid and is less commonly encountered . The nitropyrazole group is a nitrogen-containing heterocycle that is often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” would include a five-membered ring from the cyclopentanone, with a ketone functional group, and a nitropyrazole group attached to the ring .Chemical Reactions Analysis
The chemical reactions of “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” would likely involve the ketone and nitro groups. Ketones can undergo a variety of reactions, including nucleophilic addition. Nitro groups can participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” would depend on the characteristics of its functional groups. For example, the presence of a ketone could influence its polarity and solubility .Scientific Research Applications
Pharmaceutical Research
The compound “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” may serve as a precursor in the synthesis of various pharmacologically active derivatives. Given its structural similarity to pyrazole-based compounds, which are known for their diverse biological activities, it could be instrumental in developing new medications. For instance, pyrazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer properties . Therefore, this compound could be a valuable addition to the medicinal chemist’s toolkit for creating novel therapeutic agents.
Environmental Science
This compound could also be of interest in environmental science research, particularly in the study of organic pollutants. Its nitro group might undergo reduction reactions under certain environmental conditions, making it a relevant model compound for understanding the fate and transformation of nitroaromatic pollutants in the environment.
Each of these applications leverages the unique chemical structure of “2-(4-Nitropyrazol-1-yl)cyclopentan-1-one” and could be the subject of extensive research to uncover its full potential across various scientific disciplines. While the current literature does not provide specific studies on this compound, the analysis above is based on the known activities of structurally related compounds and the typical roles of similar functional groups in chemical research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-8-3-1-2-7(8)10-5-6(4-9-10)11(13)14/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCDXYNRHAKPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitropyrazol-1-yl)cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583928.png)
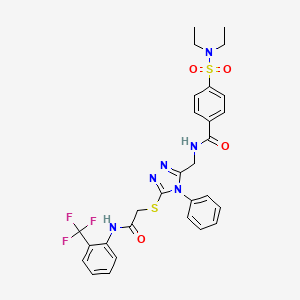
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
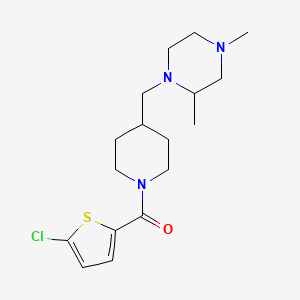
![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)
